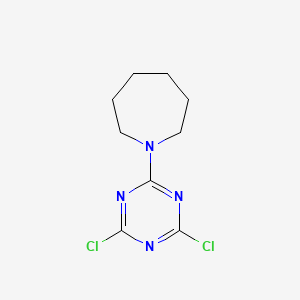
1-(4,6-dichloro-1,3,5-triazin-2-yl)azepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4,6-dichloro-1,3,5-triazin-2-yl)azepane is a synthetic organic compound belonging to the class of triazines. Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. This particular compound is characterized by the presence of two chlorine atoms and a hexahydro-1-azepinyl group attached to the triazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4,6-dichloro-1,3,5-triazin-2-yl)azepane typically involves the reaction of cyanuric chloride with hexahydro-1-azepine under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, with the presence of a base like triethylamine to facilitate the substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the substitution reaction and minimize the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
1-(4,6-dichloro-1,3,5-triazin-2-yl)azepane can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as amines, thiols, or alcohols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Hydrolysis: In the presence of water or aqueous acids/bases, the compound can undergo hydrolysis, breaking down into smaller fragments.
Common Reagents and Conditions
Substitution: Reagents like amines, thiols, or alcohols in the presence of a base (e.g., triethylamine).
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amine derivatives of the triazine ring.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing compounds with specific biological targets.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(4,6-dichloro-1,3,5-triazin-2-yl)azepane involves its interaction with specific molecular targets. The chlorine atoms and the hexahydro-1-azepinyl group play crucial roles in its reactivity and binding affinity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichloro-6-(morpholinyl)-s-triazine
- 2,4-Dichloro-6-(piperidinyl)-s-triazine
- 2,4-Dichloro-6-(pyrrolidinyl)-s-triazine
Uniqueness
1-(4,6-dichloro-1,3,5-triazin-2-yl)azepane is unique due to the presence of the hexahydro-1-azepinyl group, which imparts distinct chemical and biological properties compared to other triazine derivatives. This uniqueness can be attributed to the size and flexibility of the hexahydro-1-azepinyl group, affecting the compound’s reactivity and interaction with molecular targets.
Properties
CAS No. |
98185-17-2 |
|---|---|
Molecular Formula |
C9H12Cl2N4 |
Molecular Weight |
247.12 g/mol |
IUPAC Name |
1-(4,6-dichloro-1,3,5-triazin-2-yl)azepane |
InChI |
InChI=1S/C9H12Cl2N4/c10-7-12-8(11)14-9(13-7)15-5-3-1-2-4-6-15/h1-6H2 |
InChI Key |
ILCNAEYNPUDNHG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)C2=NC(=NC(=N2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















